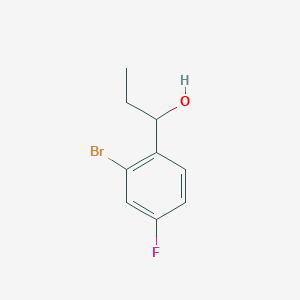

1-(2-Bromo-4-fluorophenyl)-1-propanol

Description

Properties

CAS No. |

1086599-58-7 |

|---|---|

Molecular Formula |

C9H10BrFO |

Molecular Weight |

233.08 g/mol |

IUPAC Name |

1-(2-bromo-4-fluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10BrFO/c1-2-9(12)7-4-3-6(11)5-8(7)10/h3-5,9,12H,2H2,1H3 |

InChI Key |

VHPMLJCNKYCAMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C=C(C=C1)F)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-fluorophenyl)-1-propanol can be synthesized through several methods. One common approach involves the reaction of 2-bromo-4-fluorobenzaldehyde with a suitable Grignard reagent, followed by hydrolysis to yield the desired alcohol. Another method includes the reduction of 1-(2-bromo-4-fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of 1-(2-Bromo-4-fluorophenyl)-1-propanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-fluorophenyl)-1-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler alcohol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in the presence of a suitable solvent.

Major Products:

Oxidation: 1-(2-Bromo-4-fluorophenyl)propan-1-one or 1-(2-Bromo-4-fluorophenyl)propanal.

Reduction: 1-(2-Fluorophenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)-1-propanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-fluorophenyl)-1-propanol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the bromine and fluorine atoms can enhance its reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 3-(4-Chlorophenyl)-1-propanol

3-(4-Chlorophenyl)-1-propanol shares the propanol backbone but substitutes bromine and fluorine with a single para-chlorine atom. Key differences include:

Fluorine’s electronegativity enhances dipole interactions, affecting crystallization behavior .

Comparison with 1-Propanol and 2-Propanol

Simple aliphatic propanols lack aromatic rings, resulting in distinct thermodynamic and structural behaviors:

| Property | 1-(2-Bromo-4-fluorophenyl)-1-propanol | 1-Propanol | 2-Propanol |

|---|---|---|---|

| Boiling Point | ~250°C | 97°C | 82°C |

| Hydrogen Bonding | Strong (OH + aromatic π-system) | Moderate | Weaker (steric) |

| Solubility in Water | Low | High | Moderate |

The aromatic and halogen substituents reduce water solubility but enhance thermal stability. Molecular dynamics simulations of 1-propanol show extended hydrogen-bonded networks in the liquid state, whereas the bulky aromatic groups in the target compound likely disrupt such associations .

Comparison with 1-(4-Bromophenyl)-2-methylpropan-1-one

Though a ketone, 1-(4-Bromophenyl)-2-methylpropan-1-one provides insights into halogen positioning:

| Property | 1-(2-Bromo-4-fluorophenyl)-1-propanol | 1-(4-Bromophenyl)-2-methylpropan-1-one |

|---|---|---|

| Functional Group | Alcohol (-OH) | Ketone (C=O) |

| Substituent Position | Ortho-Br, para-F | Para-Br |

| Reactivity | Acid-catalyzed dehydration | Nucleophilic acyl substitution |

The ketone’s para-bromine allows for straightforward Suzuki coupling, whereas the ortho-bromine in the target compound may complicate such reactions due to steric effects .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromo-4-fluorophenyl)-1-propanol, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves bromination of a fluorophenyl-propanol precursor. For example, bromine can be added to a substituted propenone derivative under controlled conditions (e.g., chloroform solvent, slow stirring) to introduce bromine at the desired position . Optimization strategies include:

- Catalyst Screening : Use Lewis acids (e.g., AlCl₃) to enhance regioselectivity.

- Temperature Control : Maintain low temperatures (0–5°C) to minimize side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves yield purity.

Reference analogous syntheses in halogenated arylpropanols, such as 2-bromo-1-(3-chloro-4-methylphenyl)propan-1-one .

Q. What spectroscopic techniques are most effective for characterizing 1-(2-Bromo-4-fluorophenyl)-1-propanol?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify substituent effects; the bromine and fluorine atoms cause distinct splitting patterns (e.g., para-fluorine induces deshielding in aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.

- Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass matching (e.g., C₉H₉BrFO⁺) .

- IR Spectroscopy : Detect hydroxyl (O–H stretch ~3300 cm⁻¹) and aryl-halogen bonds (C–Br ~550 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography data be refined to resolve ambiguities in the molecular structure of 1-(2-Bromo-4-fluorophenyl)-1-propanol?

Methodological Answer: Use the SHELX suite for refinement:

- SHELXL : Refine positional and anisotropic displacement parameters. Address disorder in bromine/fluorine positions using PART instructions .

- ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty (e.g., confirm planarity of the aromatic ring) .

Example workflow:

Collect high-resolution data (≤1.0 Å) to resolve halogen positions.

Apply twin refinement (BASF parameter) if crystal twinning is detected .

Validate geometry using CheckCIF to flag outliers in bond lengths/angles.

Q. What strategies can address discrepancies in thermodynamic property predictions for halogenated propanol derivatives?

Methodological Answer: Discrepancies arise from competing computational models (e.g., group contribution vs. quantum mechanics). Resolve via:

- Experimental Validation : Measure vaporization enthalpies (ΔvapH) using transpiration or static methods .

- Correlation Analysis : Relate ΔvapH to boiling points via linear regression (e.g., for bromo/fluoro analogs, R² > 0.95) .

- Benchmarking : Compare predictions from COSMO-RS and UNIFAC models for activity coefficients.

Q. How does the electronic effect of bromo and fluoro substituents influence the reactivity of 1-(2-Bromo-4-fluorophenyl)-1-propanol in nucleophilic reactions?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine (σₚ = +0.06) and bromine (σₚ = +0.26) deactivate the aromatic ring, directing nucleophilic attacks to meta positions .

- Mechanistic Probes :

- Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces.

- Experimental kinetic studies (e.g., SN2 reactions with NaSH) show rate retardation compared to non-halogenated analogs .

Data Contradiction Analysis

Q. How can conflicting NMR data for 1-(2-Bromo-4-fluorophenyl)-1-propanol be resolved?

Methodological Answer: Conflicts often arise from solvent effects or dynamic processes:

- Variable Temperature NMR : Identify rotational barriers (e.g., hindered rotation of the propanol chain) by observing signal coalescence at elevated temperatures.

- Solvent Screening : Compare DMSO-d₆ (hydrogen-bonding) vs. CDCl₃ (non-polar) to isolate solvent-induced shifts .

- Computational Validation : Simulate NMR shifts using Gaussian09 (MPW1PW91/6-31G*) and compare with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.